molecular formula C7H7BrO2 B14386701 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 87615-86-9

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B14386701
CAS No.: 87615-86-9
M. Wt: 203.03 g/mol
InChI Key: WEYMNCPFAKQYKH-UHFFFAOYSA-N
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Description

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with a unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of a bromine atom at the 6th position and an oxabicyclo[3.2.1]octane core makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can be achieved through several methods. One common approach involves the cycloaddition of suitable oxyallyls and furans . Another method includes the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans . These methods often require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, desymmetrization and resolution procedures, along with stereoselective functionalizations, are employed to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The presence of the bromine atom can enhance its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

87615-86-9

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

6-bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H7BrO2/c8-6-3-5-1-4(9)2-7(6)10-5/h3,5,7H,1-2H2

InChI Key

WEYMNCPFAKQYKH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=C(C(O2)CC1=O)Br

Origin of Product

United States

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